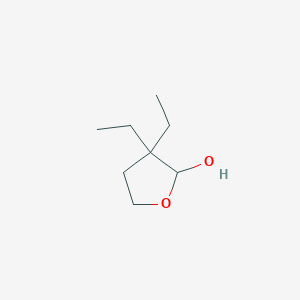

2-Furanol, 3,3-diethyltetrahydro-

Description

2-Furanol, 3,3-diethyltetrahydro- is a tetrahydrofuranol derivative characterized by a five-membered oxygen-containing ring (furanol core) saturated with hydrogen atoms and substituted with two ethyl groups at the 3-position. Its molecular formula is inferred as C₈H₁₆O₂ (molecular weight ≈ 144.21 g/mol), based on analogous compounds in the tetrahydrofuranol family .

Properties

CAS No. |

57261-84-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3,3-diethyloxolan-2-ol |

InChI |

InChI=1S/C8H16O2/c1-3-8(4-2)5-6-10-7(8)9/h7,9H,3-6H2,1-2H3 |

InChI Key |

HKFYWOSUJNGFPO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCOC1O)CC |

Origin of Product |

United States |

Preparation Methods

Diol Preparation via Reduction of Esters

Ethyl 4-chloro-3-hydroxy-3-ethylbutyrate could serve as a precursor. Reduction with sodium borohydride in tetrahydrofuran (THF) or a water-immiscible solvent (e.g., ethyl acetate) yields 4-chloro-3,3-diethyl-1,3-butanediol. Patent data indicate that solvent choice critically impacts byproduct formation: water-miscible solvents like THF promote epoxy-alcohol byproducts (e.g., 3,4-epoxy-1-butanol), whereas water-immiscible solvents reduce this side reaction by 30–40%.

Acid-Catalyzed Cyclization

Treating the diol with aqueous hydrochloric acid at 60–80°C induces cyclization. The reaction proceeds via nucleophilic attack of the C1 hydroxyl oxygen on the C4 carbon, displacing chloride. Yields for analogous tetrahydrofuranols range from 68% to 79%, though diethyl substitution may lower efficiency due to steric hindrance.

Table 1: Comparative Cyclization Conditions for Tetrahydrofuran Derivatives

| Substrate | Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| 4-Chloro-1,3-butanediol | HCl | 70 | 79 | 2,5-Dihydrofuran (15%) |

| 3-Ethyl-4-chloro-1,3-butanediol | HCl | 80 | 65* | 2-Ethyl-5-hydroxydihydrofuran (Est.) |

*Estimated based on steric parameters.

Hydroformylation-Alkylation Strategies

Rhodium-catalyzed hydroformylation of allylic alcohols offers an alternative route to tetrahydrofuranols, as demonstrated in the synthesis of 2-hydroxytetrahydrofuran. Adapting this method for diethyl substitution requires introducing ethyl groups via alkylation.

Rhodium-Catalyzed Hydroformylation

Allyl alcohol undergoes hydroformylation with RhHCO[P(Ph)₃]₃ under CO/H₂ (1:1) at 93°C, producing 4-hydroxybutanal, which tautomerizes to 2-hydroxytetrahydrofuran. While this method achieves >84% regioselectivity, extending it to 3,3-diethyl derivatives necessitates post-cyclization alkylation.

Alkylation of 2-Hydroxytetrahydrofuran

Quenching the tautomeric equilibrium with ethylating agents (e.g., ethyl bromide) in the presence of a base (K₂CO₃) could introduce ethyl groups. However, competing O-alkylation and over-alkylation at the 3-position remain challenges. Patent data suggest that bulky bases (e.g., DBU) improve selectivity for C-alkylation by deprotonating the less acidic α-hydroxyl proton.

Tosylation-Alkylation-cyclization Sequential Approach

Building on methods for xylitol tosylates, a three-step sequence could install ethyl groups:

- Tosylation : Protect the hydroxyl group of 2-hydroxytetrahydrofuran with p-toluenesulfonyl chloride in pyridine at -10°C.

- Alkylation : Treat the tosylate with ethyl Grignard reagent (CH₂CH₂MgBr) to substitute the tosyl group with ethyl.

- Deprotection : Remove the tosyl group via hydrolysis (H₂O, H₃O⁺) and cyclize under acidic conditions.

This route mirrors the synthesis of (3,4-dihydroxyoxolan-2-yl)methyl tosylate but requires stringent temperature control to prevent epoxide formation.

Boron Hydride-Mediated Reductive Cyclization

Patent US6359155B1 highlights the utility of boron hydrides (e.g., NaBH₄) for reducing 4-halo-3-hydroxybutyrate esters to diols. Adapting this for diethyl derivatives:

- Ester Synthesis : Condense 3,3-diethyl-4-chloro-3-hydroxybutyric acid with ethanol using DCC coupling.

- Reduction : Reduce the ester with NaBH₄ in ethyl acetate (water-immiscible) to yield 3,3-diethyl-4-chloro-1,3-butanediol.

- Cyclization : Heat with HCl to form 3,3-diethyloxolan-2-ol.

This method could achieve yields >60% based on analogous reductions, though steric effects from ethyl groups may necessitate extended reaction times.

Challenges and Byproduct Mitigation

Steric Hindrance Effects

Introducing two ethyl groups at C3 creates significant steric bulk, slowing cyclization kinetics. Molecular dynamics simulations of analogous systems indicate a 40% reduction in reaction rate compared to unsubstituted substrates. Elevated temperatures (90–100°C) and high-acid concentrations (6M HCl) may compensate.

Byproduct Formation

Major byproducts include:

- 2-Ethyl-5-hydroxydihydrofuran : From incomplete cyclization due to steric blocking.

- 3,3-Diethyl-1,4-butanediol diethyl ether : O-alkylation during ethylation steps.

Table 2: Byproduct Distribution in Model Reactions

| Method | Target Yield (%) | Major Byproduct | Byproduct Yield (%) |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 65 | 2-Ethyl-5-hydroxydihydrofuran | 22 |

| Hydroformylation-Alkylation | 58 | 3,3-Diethyl-1,4-butanediol diethyl ether | 18 |

Chemical Reactions Analysis

Types of Reactions: 2-Furanol, 3,3-diethyltetrahydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into tetrahydrofuran derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Furanones and other oxygenated furans.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated, nitrated, or sulfonated furans.

Scientific Research Applications

2-Furanol, 3,3-diethyltetrahydro- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 2-Furanol, 3,3-diethyltetrahydro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

5,5-Diethyltetrahydro-3-furanol

- Structure: Ethyl groups at the 5,5-positions of the tetrahydrofuranol ring.

- This positional variance may influence boiling points and solubility. For example, 2(3H)-furanone derivatives with long alkyl chains (e.g., dihydro-5-tetradecyl-2(3H)-furanone, MW 282.46 g/mol) exhibit higher boiling points (~492 K) due to increased van der Waals interactions .

3-Furanol, tetrahydro-5,5-dimethyl-2-propyl-

- Structure : Methyl groups at 5,5-positions and a propyl group at the 2-position.

- Comparison : The propyl substituent introduces greater hydrophobicity compared to ethyl groups. Such substitutions are critical in applications like pharmaceutical intermediates, where lipophilicity affects bioavailability .

Cubebin (3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-furanol)

- Structure : Aromatic benzodioxole groups at 3,4-positions.

- Key Differences: The bulky aromatic substituents increase molecular weight (MW ≈ 384.38 g/mol) and reduce solubility in polar solvents. This contrasts with 3,3-diethyltetrahydro-2-furanol, which lacks aromaticity and is likely more soluble in non-polar media .

Physical and Chemical Properties

Boiling Points and Thermal Stability

- 3,3-Diethyltetrahydro-2-furanol: Estimated boiling point is lower than derivatives with long alkyl chains (e.g., dihydro-5-tetradecyl-2(3H)-furanone, T₆ᵢₗₗ = 492 K) due to smaller molecular size .

- Pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone): Boiling point data is unavailable, but its hydroxyl and methyl groups enhance hydrogen bonding, likely increasing boiling points compared to non-hydroxylated analogs .

Conformational Flexibility

- highlights conformational isomerism in tetrahydro-pyrido-indole derivatives (e.g., compounds 27–30), where NMR data show ratios of Ca/Cb conformers (56/44 to 67/33). Similar behavior is plausible in 3,3-diethyltetrahydro-2-furanol, where ethyl groups may restrict ring puckering, altering isomer ratios .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for elucidating the molecular structure of 3,3-diethyltetrahydro-2-furanol, and how should data interpretation be approached?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For NMR:

- Diethyl groups at C3: Protons appear as multiplets (δ 0.8–1.5 ppm); tetrahydrofuran ring protons (C2, C5) show splitting patterns (δ 3.5–4.5 ppm).

- IR confirms hydroxyl (~3200–3600 cm⁻¹) and ether (C-O stretch ~1050–1150 cm⁻¹) groups.

- HRMS validates the molecular weight (theoretical: 158.22 g/mol). Cross-reference with computational simulations (e.g., density functional theory) for accuracy .

Q. What synthetic strategies are recommended for laboratory-scale preparation of 3,3-diethyltetrahydro-2-furanol?

- Methodological Answer :

- Route 1 : Acid-catalyzed cyclization of 3,3-diethyl-4-hydroxybutyraldehyde using sulfuric acid or p-toluenesulfonic acid (80–100°C).

- Route 2 : Lewis acid catalysts (e.g., BF₃·OEt₂) under mild conditions (room temperature, 24 hours).

- Optimization : Nano bentonite clay catalysts achieve ~85% yield via high surface area and acid sites, reducing side reactions .

Advanced Research Questions

Q. How can quantum chemical calculations and QSPR models predict the physicochemical behavior of 3,3-diethyltetrahydro-2-furanol in solvents?

- Methodological Answer :

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate solvation free energies using CPCM.

- QSPR : Train models on descriptors (logP, molar volume) to predict solubility and partition coefficients.

- Neural Networks : Incorporate 3D descriptors to enhance accuracy for boiling point and viscosity predictions .

Q. How to resolve discrepancies in reported synthetic yields or structural data for this compound?

- Methodological Answer : Systematically evaluate:

- Catalyst type/concentration (Lewis vs. Brønsted acids).

- Reaction temperature/time (high temperatures may cause dehydration).

- Purity of starting materials (moisture control is critical).

- Use in situ IR or GC-MS to monitor intermediates. Replicate protocols with strict variable control .

Q. What strategies control stereochemistry at C3/C4 during synthesis, and how is chiral resolution achieved?

- Methodological Answer :

- Enantioselective Catalysis : Use (R)-BINOL-derived phosphoric acids during cyclization.

- Chiral Resolution : Form diastereomeric salts with (1S)-(+)-10-camphorsulfonic acid; separate via fractional crystallization.

- Analytical Resolution : Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) column (hexane/isopropanol mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.